
2-((2-(4-(furan-2-carbonyl)piperazin-1-yl)quinolin-8-yl)oxy)-N-(4-methoxyphenyl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-((2-(4-(furan-2-carbonyl)piperazin-1-yl)quinolin-8-yl)oxy)-N-(4-methoxyphenyl)acetamide is a useful research compound. Its molecular formula is C27H26N4O5 and its molecular weight is 486.528. The purity is usually 95%.
BenchChem offers high-quality 2-((2-(4-(furan-2-carbonyl)piperazin-1-yl)quinolin-8-yl)oxy)-N-(4-methoxyphenyl)acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-((2-(4-(furan-2-carbonyl)piperazin-1-yl)quinolin-8-yl)oxy)-N-(4-methoxyphenyl)acetamide including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
Spatial Orientations in Anion Coordination : Kalita and Baruah (2010) explored the structure of related amide derivatives, noting their ability to form tweezer-like geometries and channel-like structures through weak interactions. This study highlights the potential of such compounds in molecular self-assembly and coordination chemistry (Kalita & Baruah, 2010).
Pharmacological Properties : Kumar et al. (2017) synthesized and evaluated a series of related compounds for antidepressant and antianxiety activities. Their study provides insights into the potential therapeutic applications of such compounds in treating mental health disorders (Kumar et al., 2017).
Antibacterial Activity of Derivatives : Research by Anshul Kumar and colleagues (2021) focused on synthesizing and characterizing Terazosin hydrochloride derivatives, including related compounds, and assessing their antibacterial activity against various bacteria, illustrating the potential of these compounds in developing new antibacterial agents (Anshul Kumar et al., 2021).
Anti-Inflammatory and Analgesic Agents : Abu‐Hashem, Al-Hussain, and Zaki (2020) synthesized novel derivatives related to the compound and evaluated them for COX-1/COX-2 inhibitory, analgesic, and anti-inflammatory activities. This underscores the compound's potential utility in developing new drugs for pain and inflammation management (Abu‐Hashem, Al-Hussain, & Zaki, 2020).
Structural Aspects in Salt and Inclusion Compounds : A study by Karmakar, Sarma, and Baruah (2007) examined structural aspects of related amide-containing derivatives, revealing potential applications in materials science, particularly in the design of fluorescent materials (Karmakar, Sarma, & Baruah, 2007).
Structure and Mechanism in Ring Closure Reactions : Verboom and Bos (2010) investigated the ring closure of related carboxamides, providing valuable information on reaction mechanisms and structural transformations, which is essential for synthetic chemistry applications (Verboom & Bos, 2010).
Antimicrobial Activities of Azole Derivatives : Başoğlu et al. (2013) synthesized azole derivatives starting from furan-2-carbohydrazide, which included structures similar to the compound . They evaluated these compounds for antimicrobial activities, indicating potential applications in the development of new antimicrobial agents (Başoğlu et al., 2013).
特性
IUPAC Name |
2-[2-[4-(furan-2-carbonyl)piperazin-1-yl]quinolin-8-yl]oxy-N-(4-methoxyphenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H26N4O5/c1-34-21-10-8-20(9-11-21)28-25(32)18-36-22-5-2-4-19-7-12-24(29-26(19)22)30-13-15-31(16-14-30)27(33)23-6-3-17-35-23/h2-12,17H,13-16,18H2,1H3,(H,28,32) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ORBNONRASFJTGO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)NC(=O)COC2=CC=CC3=C2N=C(C=C3)N4CCN(CC4)C(=O)C5=CC=CO5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H26N4O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
486.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-[3-(4-ethoxy-3-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-2-(2-methylphenyl)phthalazin-1(2H)-one](/img/structure/B2941593.png)
![4-butyryl-N-[3-(trifluoromethyl)benzyl]-1H-pyrrole-2-carboxamide](/img/structure/B2941597.png)
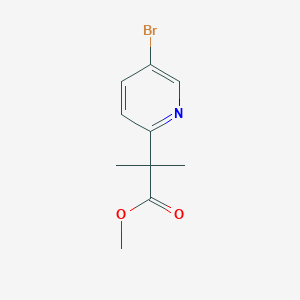
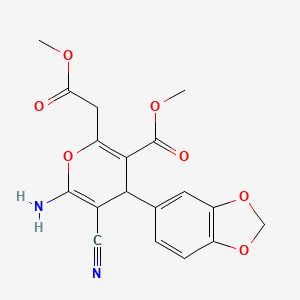
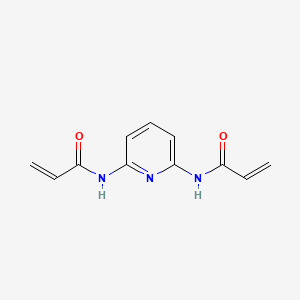
![2-Chloro-N-[(2-propan-2-yl-1,2,4-triazol-3-yl)methyl]propanamide](/img/structure/B2941604.png)
![furan-2-yl(4-{[1-(4-methylphenyl)-1H-1,2,3-triazol-4-yl]carbonyl}piperazin-1-yl)methanone](/img/structure/B2941606.png)
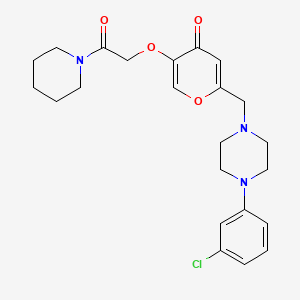
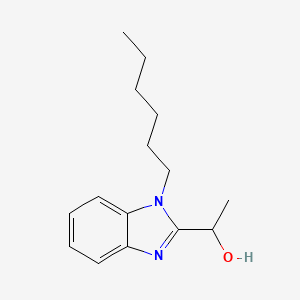
![N-(4-butylphenyl)-2-[(1-isopropyl[1,2,4]triazolo[4,3-a]quinoxalin-4-yl)thio]acetamide](/img/structure/B2941610.png)
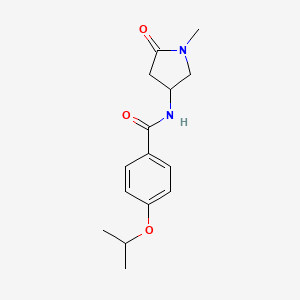
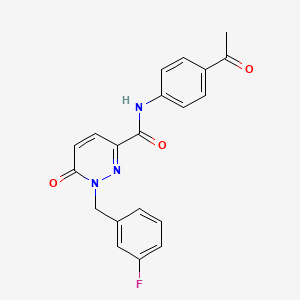
![1-(Azepan-1-yl)-2-[6-(3-nitrophenyl)pyridazin-3-yl]sulfanylethanone](/img/structure/B2941613.png)
![Methyl 2-[[4-[butyl(methyl)sulfamoyl]benzoyl]amino]-5,5,7,7-tetramethyl-4,6-dihydrothieno[2,3-c]pyridine-3-carboxylate](/img/structure/B2941614.png)